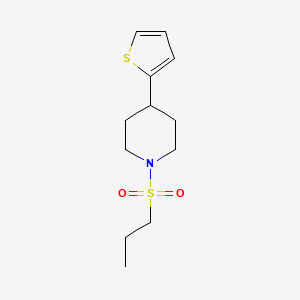

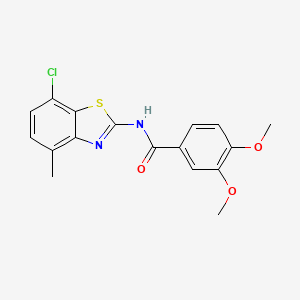

1-(Propylsulfonyl)-4-(thiophen-2-yl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 1-(Propylsulfonyl)-4-(thiophen-2-yl)piperidine involves multiple steps, including the treatment of substituted benzhydryl chlorides with piperidine derivatives followed by N-sulfonation with sulfonyl chlorides. These procedures are performed in the presence of dry solvents and bases, such as methylene dichloride and triethylamine (Vinaya et al., 2009). The synthesized compounds are typically characterized using techniques such as 1H-NMR, IR, and elemental analysis.

Molecular Structure Analysis

The molecular structure of compounds related to 1-(Propylsulfonyl)-4-(thiophen-2-yl)piperidine has been explored through various spectroscopic techniques. X-ray crystallography has been used to investigate structures, revealing that piperidine rings often adopt a chair conformation and the geometry around sulfur atoms is typically tetrahedral (Girish et al., 2008).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, demonstrating a range of reactivities due to their functional groups. They have been employed in the synthesis of biologically active molecules, showcasing the versatility of their chemical properties (Khalid et al., 2013).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The compound 1-(Propylsulfonyl)-4-(thiophen-2-yl)piperidine, a piperidine derivative, contributes significantly to the field of organic chemistry, particularly in the synthesis and chemical properties of heterocyclic compounds. Research has shown that N-trifyl substituted diheterocyclohexanes exhibit distinct stereodynamic behaviors, shedding light on the stereodynamics of similar piperidine compounds, which could be essential for understanding the molecular interactions in various chemical reactions (Shainyan et al., 2008).

Anticancer Applications

A series of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been synthesized and evaluated as promising anticancer agents. These derivatives, including variants of the core structure of 1-(Propylsulfonyl)-4-(thiophen-2-yl)piperidine, have shown strong anticancer activity, suggesting potential therapeutic applications against cancer (Rehman et al., 2018).

Biological Evaluation for Enzyme Inhibition

Further research has focused on synthesizing and biologically evaluating 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, revealing their potential in inhibiting butyrylcholinesterase (BChE) enzyme. This highlights the compound's relevance in developing treatments for diseases where BChE activity is implicated (Khalid et al., 2016).

Antimicrobial Activity

1-(Propylsulfonyl)-4-(thiophen-2-yl)piperidine derivatives have been synthesized and evaluated for their antimicrobial activity against pathogens affecting Lycopersicon esculentum, demonstrating the compound's potential in agricultural applications to protect crops from bacterial and fungal pathogens (Vinaya et al., 2009).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-propylsulfonyl-4-thiophen-2-ylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2S2/c1-2-10-17(14,15)13-7-5-11(6-8-13)12-4-3-9-16-12/h3-4,9,11H,2,5-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYZNEBJYADZGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC(CC1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Propylsulfonyl)-4-(thiophen-2-yl)piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2480787.png)

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2480788.png)

![Ethyl 2-(4-ethoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2480790.png)

![N-({1-methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methyl)but-2-ynamide](/img/structure/B2480792.png)

![(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B2480794.png)

![9-Azadispiro[3.0.35.24]decane](/img/structure/B2480797.png)

![(3,4-difluorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2480803.png)